molecular formula C12H18O B13257585 3-(2-Ethylphenyl)butan-2-ol

3-(2-Ethylphenyl)butan-2-ol

Cat. No.: B13257585
M. Wt: 178.27 g/mol
InChI Key: SXLJAQGOWLJCSJ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)butan-2-ol is a secondary alcohol characterized by a butan-2-ol backbone substituted with a 2-ethylphenyl group at the third carbon. The ethylphenyl group confers steric bulk and aromaticity, influencing solubility, boiling point, and chemical behavior.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(2-ethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-4-11-7-5-6-8-12(11)9(2)10(3)13/h5-10,13H,4H2,1-3H3

InChI Key

SXLJAQGOWLJCSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol . For instance, the reaction of 2-ethylphenylmagnesium bromide with butanone can yield 3-(2-Ethylphenyl)butan-2-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3-(2-Ethylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, facilitating various chemical reactions. Additionally, its aromatic ring can engage in π-π interactions with other aromatic compounds .

Comparison with Similar Compounds

Structural Differences :

  • The hydroxyl group is at position 2, with a methyl and phenyl group at position 3.
  • Lacks the ethyl substituent on the phenyl ring present in 3-(2-ethylphenyl)butan-2-ol.

Key Properties :

  • Boiling Point : Tertiary alcohols like this typically exhibit lower boiling points than secondary alcohols due to reduced hydrogen bonding.
  • Solubility : The phenyl group reduces water solubility compared to aliphatic alcohols.

Reactivity :

  • Tertiary alcohols are less reactive in oxidation or nucleophilic substitution compared to secondary alcohols. The absence of an ethyl group on the phenyl ring may limit steric hindrance in electrophilic aromatic substitution reactions .

2-(3-Chloro-4-fluorophenyl)butan-2-ol (CAS 1379366-86-5)

Structural Differences :

  • Halogen substituents (Cl and F) on the phenyl ring instead of an ethyl group.

Key Properties :

  • Molecular Weight : 202.65 g/mol (higher than the target compound due to halogens).
  • Electronic Effects : Electron-withdrawing halogens decrease electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
  • Boiling Point : Likely higher than 3-(2-ethylphenyl)butan-2-ol due to increased molecular weight and polarity .

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)

Structural Differences :

  • Primary alcohol (OH at position 1) with a methyl and phenyl group.

Key Properties :

  • Boiling Point : Expected to be higher than tertiary or secondary analogs due to stronger hydrogen bonding.
  • Solubility : Higher water solubility than 3-(2-ethylphenyl)butan-2-ol due to the primary alcohol’s polarity.

Reactivity :

  • More susceptible to oxidation (e.g., to carboxylic acids) compared to secondary alcohols .

3,3-Dimethyl-2-butanol (CAS 464-07-3)

Structural Differences :

  • Aliphatic tertiary alcohol without aromatic substituents.

Key Properties :

  • Boiling Point : Lower than aromatic analogs (e.g., ~98–99°C for similar aliphatic tertiary alcohols).
  • Solubility: Higher in nonpolar solvents due to the absence of an aromatic ring.

Reactivity :

  • Less prone to electrophilic reactions due to the lack of an aromatic system .

Comparative Data Table

Compound Name CAS Number Molecular Formula Alcohol Type Key Substituents Boiling Point (Estimated) Water Solubility (mg/L)
3-(2-Ethylphenyl)butan-2-ol Not provided C₁₂H₁₈O Secondary 2-Ethylphenyl ~200–220°C* <50*
2-Methyl-3-phenylbutan-2-ol 3280-08-8 C₁₁H₁₆O Tertiary Phenyl, methyl ~190–210°C ~100–150
2-(3-Chloro-4-fluorophenyl)butan-2-ol 1379366-86-5 C₁₀H₁₂ClFO Tertiary 3-Cl, 4-F phenyl ~210–230°C <30
3-Methyl-2-phenylbutan-1-ol 519183-78-9 C₁₁H₁₆O Primary Phenyl, methyl ~220–240°C ~200–300
3,3-Dimethyl-2-butanol 464-07-3 C₆H₁₄O Tertiary Aliphatic methyl groups ~98–99°C ~120–150

*Estimated based on structural analogs.

Research Findings and Implications

  • Aromatic Reactivity : The ethyl substituent is electron-donating, activating the phenyl ring toward electrophilic substitution, unlike halogenated analogs .
  • Solubility Trends : Bulky aromatic groups reduce water solubility, making 3-(2-ethylphenyl)butan-2-ol more lipophilic than primary or aliphatic alcohols .

Biological Activity

3-(2-Ethylphenyl)butan-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a butanol backbone and an ethylphenyl substituent, contributing to its diverse pharmacological properties. This article reviews the biological activity of 3-(2-Ethylphenyl)butan-2-ol, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16O
  • Molecular Weight : 176.25 g/mol
  • IUPAC Name : 3-(2-Ethylphenyl)butan-2-ol
  • Canonical SMILES : CC(C(C)C1=CC=CC=C1)O

Biological Activity Overview

3-(2-Ethylphenyl)butan-2-ol exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models.
  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress.

The biological activity of 3-(2-Ethylphenyl)butan-2-ol can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interacts with cellular pathways that regulate cell cycle progression and apoptosis.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative damage in cells.
  • Modulation of Enzyme Activity : The compound may influence the activity of specific enzymes involved in metabolic processes.

Antitumor Activity

A study conducted on MCF-7 breast cancer cells revealed that 3-(2-Ethylphenyl)butan-2-ol significantly reduced cell viability with an IC50 value in the low micromolar range. The mechanism involved the induction of apoptosis and G1 phase cell cycle arrest, as evidenced by flow cytometry analysis.

CompoundCell LineIC50 (µM)Mechanism
3-(2-Ethylphenyl)butan-2-olMCF-75.4Apoptosis induction
CA-4 (control)MCF-73.9Microtubule destabilization

Antimicrobial Properties

In vitro studies demonstrated that 3-(2-Ethylphenyl)butan-2-ol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Neuroprotective Effects

Research involving neuronal cell lines showed that treatment with 3-(2-Ethylphenyl)butan-2-ol resulted in a marked decrease in markers of oxidative stress. This suggests a protective effect against neurodegenerative conditions.

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